3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine
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Overview
Description
3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a piperidine ring, and a pyridazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes under specific reaction conditions.
Synthesis of the Piperidine Ring: The piperidine ring can be formed through a series of reactions involving amines and aldehydes or ketones.
Coupling of Benzodioxole and Piperidine: The benzodioxole moiety is then coupled with the piperidine ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Formation of the Pyridazine Ring: The final step involves the formation of the pyridazine ring through a cyclization reaction involving hydrazine derivatives and appropriate dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules and is used in various chemical reactions to explore new synthetic methodologies.
Industrial Applications: It may find applications in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to optimize its efficacy and safety.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a benzodioxole ring, used as a precursor in the synthesis of more complex molecules.
Piperidine Derivatives: Various piperidine-based compounds with different substituents, studied for their biological activities.
Pyridazine Derivatives: Compounds with a pyridazine ring, used in medicinal chemistry and other applications.
Uniqueness
3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridazine is unique due to its combination of three distinct functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(12-5-6-14-15(9-12)23-11-22-14)20-8-2-3-13(10-20)24-16-4-1-7-18-19-16/h1,4-7,9,13H,2-3,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBRTDSCUASHMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)OC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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